Meproscillarin

Description

Classification and Context within Cardiac Glycosides Research

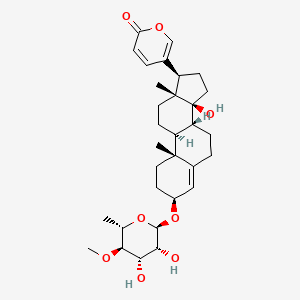

Meproscillarin is classified as a bufadienolide cardiac glycoside. patsnap.com Cardiac glycosides are a class of naturally derived and semi-synthetic compounds known for their profound effects on heart muscle contractility. patsnap.comnih.gov The core structure of these compounds consists of a steroid nucleus attached to a lactone ring and a sugar moiety. patsnap.com The class is broadly divided into two groups based on the type of lactone ring: cardenolides, which have a five-membered ring, and bufadienolides, which have a six-membered ring. patsnap.com this compound, with its six-membered lactone ring, falls into the latter category.

It is a semi-synthetic derivative of proscillaridin (B1679727), a natural glycoside found in plants of the Urginea (formerly Scilla) genus, commonly known as sea squill. patsnap.comnih.gov The synthesis of this compound involves the methylation of the rhamnose sugar moiety of proscillaridin, resulting in its chemical name: 14-Hydroxy-3beta-[(4-O-methyl-alpha-L-rhamnopyranosyl)oxy]-14beta-bufa-4,20,22-trienolide. clevelandclinic.org This structural modification was part of a broader effort in pharmaceutical chemistry to develop glycoside derivatives with improved pharmacokinetic profiles compared to their natural precursors.

The primary mechanism of action for cardiac glycosides, including this compound, is the inhibition of the sodium-potassium adenosine (B11128) triphosphatase (Na+/K+-ATPase) pump, an enzyme located in the cell membranes of cardiac muscle cells (myocytes). patsnap.comnih.govresearchgate.netmdpi.com This inhibition leads to an increase in intracellular sodium concentration. The elevated intracellular sodium, in turn, alters the function of the sodium-calcium exchanger, leading to an increase in intracellular calcium levels. nih.gov This rise in intracellular calcium enhances the force of myocardial contraction, an effect known as positive inotropy. nih.govresearchgate.net

Historical Perspective on this compound's Research Trajectory

The investigation of cardiac glycosides has a long history, dating back to the 18th century with William Withering's systematic studies on the therapeutic effects of the foxglove plant (Digitalis purpurea) for treating "dropsy" (edema), a condition often associated with heart failure. nih.govnih.gov However, the specific research into this compound is much more recent, with a significant body of work emerging in the 1970s.

During this period, a number of clinical studies were conducted to evaluate the hemodynamic effects and clinical utility of this compound in patients with heart failure. clevelandclinic.orgmdpi.com Research from 1978 demonstrated that in patients with heart failure, this compound could increase cardiac output and stroke volume. mdpi.com Further investigations during the same year explored its impact on left ventricular performance in patients with coronary artery disease, noting an increase in the maximum rate of pressure rise (dp/dtmax) after intravenous administration. clevelandclinic.orgresearchgate.net

These studies also delved into the pharmacokinetic properties of the compound, establishing its bioavailability and metabolic pathways. nih.govnih.gov The research trajectory in this era was focused on characterizing this compound as a potential therapeutic agent for cardiac insufficiency and understanding its profile in comparison to other established cardiac glycosides like digoxin (B3395198). mdpi.com

Current Research Landscape and Emerging Avenues for this compound Investigation

In recent decades, the research landscape for traditional cardiac glycosides has evolved significantly. While their use in cardiology has become more circumscribed with the advent of newer drug classes, there has been a surge of interest in repurposing these compounds for other therapeutic areas, most notably oncology. patsnap.comresearchgate.netnih.gov

A substantial body of recent research has focused on proscillaridin A, the natural precursor to this compound, for its anticancer properties. nih.govresearchgate.net Studies have shown that proscillaridin A can sensitize colon cancer cells to apoptosis-inducing ligands and inhibit the growth and motility of lung cancer cells. nih.govresearchgate.net It has also been investigated for its effects on pancreatic cancer cells, where it was found to induce mitochondrial damage and autophagy. This extensive research into its parent compound suggests a potential, yet largely unexplored, avenue for this compound in cancer research.

Currently, there is a conspicuous lack of recent studies focused specifically on this compound itself. The scientific literature of the last few decades does not indicate a continued, robust investigation into this particular semi-synthetic derivative. The emerging avenues for this compound are therefore largely inferential, based on the renewed interest in the broader class of bufadienolides and the compelling preclinical anticancer data for its parent molecule, proscillaridin. Future research could potentially explore if the structural modification in this compound confers any unique advantages in the context of these newer therapeutic applications.

Rationale for Comprehensive this compound Academic Inquiry

A comprehensive academic inquiry into this compound is warranted for several key reasons, primarily stemming from its unique characteristics and the evolving understanding of cardiac glycosides.

Firstly, this compound possesses a distinct pharmacokinetic profile. It is characterized by high bioavailability and, crucially, is eliminated primarily through non-renal pathways. mdpi.comnih.gov This makes it a potentially valuable therapeutic option for patients with renal insufficiency, a common comorbidity in individuals with cardiovascular disease. This property distinguishes it from many other cardiac glycosides that are cleared by the kidneys.

Secondly, pharmacodynamic studies have revealed differences between this compound and more commonly known cardiac glycosides like digoxin. A comparative study found that the ratio of inotropic to dromotropic (affecting the conduction of nerve impulses) effects differs between the two compounds. mdpi.com Such differences suggest that this compound may have a unique therapeutic window or a different profile of cardiac effects, which could be advantageous in specific clinical scenarios.

Finally, the significant and promising body of research into the anticancer effects of its parent compound, proscillaridin, provides a strong rationale for investigating this compound in this context. nih.govresearchgate.net It is plausible that this compound could exhibit similar or even enhanced anticancer activity, potentially with a more favorable pharmacokinetic profile due to its semi-synthetic nature. A renewed investigation could therefore bridge the historical research on its cardiac effects with the contemporary exploration of cardiac glycosides as repurposed oncologic agents.

Interactive Data Tables

Table 1: Pharmacokinetic Properties of this compound (Methylproscillaridin)

| Parameter | Value | Route of Administration | Reference |

|---|---|---|---|

| Bioavailability | 59% - 69% | Oral | nih.gov |

| Time to Maximum Plasma Concentration | 1-2 hours (initial peak) | Oral | nih.gov |

| Plasma Half-life | ~33.0 hours | Oral | nih.gov |

| Plasma Half-life | ~23.3 hours | Intravenous | nih.gov |

Table 2: Hemodynamic Effects of this compound in Heart Failure Patients

| Parameter | Effect | Observation Period | Reference |

|---|---|---|---|

| Cardiac Output | Increase up to 25% | 15 minutes post-administration | mdpi.com |

| Stroke Volume | Increase up to 25% | 15 minutes post-administration | mdpi.com |

| Heart Rate | Unchanged | - | mdpi.com |

| Arterial Blood Pressure | Unchanged | - | mdpi.com |

| Left Ventricular Filling Pressure | Unchanged | - | mdpi.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

33396-37-1 |

|---|---|

Molecular Formula |

C31H44O8 |

Molecular Weight |

544.7 g/mol |

IUPAC Name |

5-[(3S,8R,9S,10R,13R,14S,17R)-3-[(2R,3R,4S,5R,6S)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one |

InChI |

InChI=1S/C31H44O8/c1-17-27(36-4)25(33)26(34)28(38-17)39-20-9-12-29(2)19(15-20)6-7-23-22(29)10-13-30(3)21(11-14-31(23,30)35)18-5-8-24(32)37-16-18/h5,8,15-17,20-23,25-28,33-35H,6-7,9-14H2,1-4H3/t17-,20-,21+,22-,23+,25-,26+,27-,28-,29-,30+,31-/m0/s1 |

InChI Key |

RKWPZPDLTYBKCL-RVZGXXANSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CCC3=C2)O)C6=COC(=O)C=C6)C)C)O)O)OC |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3=C2)O)C6=COC(=O)C=C6)C)C)O)O)OC |

Appearance |

Solid powder |

Other CAS No. |

33396-37-1 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

meproscillarin methylproscillaridin proscillaridin 4'-methyl ethe |

Origin of Product |

United States |

Molecular Mechanism of Action of Meproscillarin

Primary Molecular Target: Inhibition of Na+/K+-ATPase

The principal molecular target of Meproscillarin is the Na+/K+-ATPase, a vital enzyme responsible for the active transport of sodium (Na+) and potassium (K+) ions across the cell membrane. By hydrolyzing ATP, this pump expels three Na+ ions from the cell in exchange for two K+ ions, thereby maintaining low intracellular sodium and high intracellular potassium concentrations. This compound, through its binding to a specific site on the extracellular domain of the α-subunit of the Na+/K+-ATPase, inhibits the enzyme's pumping activity. This inhibition is the cornerstone of its therapeutic and toxic effects.

While specific binding affinities of this compound to different Na+/K+-ATPase isoforms are not extensively documented in publicly available research, the selectivity of cardiac glycosides for these isoforms is a critical determinant of their tissue-specific effects. The Na+/K+-ATPase exists as different isoforms, with the α-subunit having four variants (α1, α2, α3, α4) and the β-subunit having three (β1, β2, β3). These isoforms are expressed in a tissue-dependent manner. In the human heart, the α1 and α3 isoforms are predominantly expressed. The affinity of various cardiac glycosides for these isoforms can differ, influencing their therapeutic windows and side-effect profiles. For many digitalis-like compounds, the sugar moiety attached to the steroid core plays a significant role in determining isoform selectivity. nih.govnih.gov Generally, the α2 and α3 isoforms are considered important targets for the cardiotonic effects of these drugs. nih.gov

| Na+/K+-ATPase Isoform | General Location | Significance in Cardiac Tissue | General Cardiac Glycoside Affinity |

|---|---|---|---|

| α1 | Ubiquitous | Housekeeping functions | Variable |

| α2 | Muscle (including cardiac), brain, adipose tissue | Regulation of contractility | Often higher than α1 for some glycosides |

| α3 | Neurons, cardiac tissue | Neuronal signaling and cardiac function | Often higher than α1 for some glycosides |

| β1 | Ubiquitous | Essential for enzyme activity | Modulates α-subunit properties |

The binding of this compound to the Na+/K+-ATPase is an example of allosteric modulation. The binding site for cardiac glycosides is distinct from the binding sites for Na+, K+, and ATP. nih.gov The enzyme cycles through different conformational states during its pumping action, primarily the E1 state (high affinity for intracellular Na+) and the E2 state (high affinity for extracellular K+). nih.govmdpi.com Cardiac glycosides, including this compound, exhibit a high affinity for the phosphorylated E2 (E2-P) conformation of the enzyme. nih.gov

Binding of the glycoside to this state stabilizes the enzyme in an inactive conformation, preventing the dephosphorylation and the conformational transition back to the E1 state. arvojournals.org This stabilization effectively locks the enzyme in a state where it cannot bind intracellular sodium, thus inhibiting its transport function. The interaction involves the formation of a stable complex between the drug, the enzyme, and magnesium ions, which further prevents the catalytic cycle from proceeding.

While direct comparative studies detailing the inhibitory potency of this compound alongside Digoxin (B3395198) and Ouabain (B1677812) are limited, research on Proscillaridin (B1679727) A, the aglycone of this compound, has shown it to be a potent inhibitor of Na+/K+-ATPase. One study demonstrated that Proscillaridin A was more effective in inhibiting the proliferation of MCF-7 breast cancer cells compared to Digoxin and Ouabain, an effect attributed to its inhibition of topoisomerases in addition to Na+/K+-ATPase. mdpi.com

| Cardiac Glycoside | General Source | General Potency (Relative) |

|---|---|---|

| This compound | Urginea maritima (Sea Squill) | Potent |

| Digoxin | Digitalis lanata | Potent |

| Ouabain | Strophanthus gratus | Potent |

Downstream Intracellular Signaling Cascades

The inhibition of Na+/K+-ATPase by this compound sets in motion a series of downstream events that alter intracellular ion concentrations and activate various signaling pathways. These secondary effects are responsible for the ultimate physiological response to the drug.

The primary consequence of Na+/K+-ATPase inhibition is a rise in the intracellular sodium concentration ([Na+]i). patsnap.comnih.gov This occurs because the pump is unable to effectively extrude Na+ from the cell. The elevated [Na+]i, in turn, alters the function of another crucial ion transporter: the sodium-calcium exchanger (NCX). patsnap.com

The NCX normally operates in a forward mode, extruding one calcium ion (Ca2+) from the cell in exchange for three Na+ ions moving into the cell, down their electrochemical gradient. However, as the intracellular Na+ concentration rises due to Na+/K+-ATPase inhibition, the driving force for this forward exchange is reduced. patsnap.com This leads to a decrease in Ca2+ efflux and, consequently, an increase in the intracellular calcium concentration ([Ca2+]i). patsnap.comnih.gov This elevation of intracellular calcium is the pivotal event that enhances myocardial contractility. patsnap.com

Beyond its direct impact on ion homeostasis, the binding of cardiac glycosides to Na+/K+-ATPase can also initiate intracellular signaling cascades independent of the pump's ion-transporting function. The Na+/K+-ATPase can act as a signal transducer, with its interaction with cardiac glycosides leading to the activation of various protein kinases.

One of the key signaling molecules activated is the non-receptor tyrosine kinase, Src. nih.govnih.govmdpi.com The interaction between the Na+/K+-ATPase and Src can lead to the activation of the mitogen-activated protein kinase (MAPK) pathway, including the extracellular signal-regulated kinases (ERK1/2). nih.govjcpres.comnih.govyoutube.comyoutube.com Activation of these pathways can influence a variety of cellular processes, including cell growth, differentiation, and apoptosis. For instance, studies on Proscillaridin A have demonstrated its ability to induce apoptosis in cancer cells through the activation of JNK (c-Jun N-terminal kinases) and inhibition of the STAT3 signaling pathway. nih.govresearchgate.net While these findings are primarily in the context of cancer research, they highlight the capacity of this class of compounds to modulate complex signaling networks.

This compound's Influence on Protein Kinase Activities and Phosphorylation Events

This compound, a cardiac glycoside, exerts significant influence on various intracellular signaling pathways by modulating the activities of several protein kinases and subsequent phosphorylation events. These actions are central to its molecular mechanism and contribute to its effects on cellular processes. The primary mechanism of action for cardiac glycosides involves the inhibition of the Na+/K+-ATPase pump. This inhibition leads to alterations in intracellular ion concentrations, which in turn affects downstream signaling cascades, including those regulated by protein kinases.

Recent research has highlighted that the anticancer properties of cardiac glycosides, such as the closely related compound proscillaridin A, are linked to their ability to interfere with multiple survival pathways at the cellular level. researcherslinks.com These pathways are heavily dependent on the activity of various protein kinases.

One of the key signaling pathways affected is the MAPK/ERK pathway. Inhibition of Na+/K+-ATPase has been shown to regulate the MAPK pathway, which can lead to cell cycle arrest and cell death. mdpi.com Specifically, this inhibition can trigger an interaction involving the Src kinase, ultimately attenuating the MAPK/ERK signaling cascade. mdpi.com

Furthermore, cardiac glycosides have been reported to impact other critical signaling pathways through the modulation of protein kinase activity:

PI3K/AKT/mTOR Pathway: This is a crucial pathway for cell survival, proliferation, and growth. Some cardiac glycosides have been shown to inhibit this pathway, contributing to their anticancer effects. researcherslinks.commdpi.com

STAT3 Signaling Pathway: Proscillaridin A has been identified as a potent inhibitor of the STAT3 signaling pathway. researcherslinks.com STAT3 is a transcription factor that, when overexpressed in many cancers, promotes cell proliferation, survival, and angiogenesis. researcherslinks.com

SAPK/JNK Signaling Pathway: This pathway is also influenced by certain cardiac glycosides, contributing to the induction of cell death. mdpi.com

The modulation of these pathways is a result of a complex interplay of phosphorylation and dephosphorylation events orchestrated by various protein kinases and phosphatases. For instance, the activation of the MAPK family members, such as ERK and JNK, and the inhibition of Akt are mediated through changes in their phosphorylation status. nih.govnih.gov The generation of reactive oxygen species (ROS) has also been implicated as a mechanism through which some compounds influence these signaling pathways, leading to the downregulation of Akt phosphorylation and the activation of ERK, JNK, and AMPK signaling. nih.govnih.gov

The table below summarizes the key protein kinases and signaling pathways influenced by cardiac glycosides, which are likely relevant to the mechanism of action of this compound.

| Signaling Pathway/Protein Kinase | Effect of Cardiac Glycoside Activity | Potential Cellular Outcome |

| MAPK/ERK Pathway | Attenuation/Modulation mdpi.com | Cell Cycle Arrest, Cell Death mdpi.com |

| PI3K/AKT/mTOR Pathway | Inhibition researcherslinks.commdpi.com | Inhibition of Cell Proliferation and Survival researcherslinks.com |

| STAT3 Pathway | Inhibition researcherslinks.com | Anti-proliferative, Anti-angiogenic researcherslinks.com |

| SAPK/JNK Pathway | Modulation mdpi.com | Induction of Apoptosis mdpi.com |

| Src Kinase | Interaction following Na+/K+-ATPase inhibition mdpi.com | Downstream effects on MAPK/ERK pathway mdpi.com |

| Akt | Downregulation of phosphorylation nih.govnih.gov | Inhibition of cell survival signals nih.gov |

| AMPK | Activation nih.govnih.gov | Regulation of cellular energy homeostasis |

It is important to note that the specific effects on these protein kinase activities and phosphorylation events can vary depending on the specific cardiac glycoside and the cellular context. mdpi.com However, the collective evidence strongly suggests that the molecular mechanism of this compound involves significant modulation of these critical signaling networks.

Cellular and Subcellular Effects of Meproscillarin

Effects on Cardiomyocyte Electrophysiology and Contractility in Isolated Systems

Cardiac glycosides, including meproscillarin, are known to influence the electrical and mechanical properties of heart muscle cells. These effects are largely attributed to their interaction with the Na+/K+-ATPase, a key enzyme in maintaining cellular ion balance. analyticaltoxicology.comaopwiki.org

Modulation of Action Potential Characteristics

The Na+/K+-ATPase pump is crucial for maintaining the sodium and potassium gradients across the cardiomyocyte membrane, which are fundamental for the generation and propagation of action potentials. aopwiki.org Inhibition of this pump by cardiac glycosides leads to an increase in intracellular sodium concentration. This altered sodium gradient subsequently affects the sodium-calcium exchanger (NCX), leading to an increase in intracellular calcium levels. aopwiki.org Changes in intracellular ion concentrations, particularly calcium, can modulate various ion channels and transporters, thereby influencing the shape and duration of the action potential. While specific detailed research findings on this compound's direct effects on action potential characteristics in isolated systems were not extensively detailed in the search results, the known mechanism of cardiac glycosides suggests it would impact these properties. Studies on other cardiac glycosides indicate that they can affect action potential duration and contribute to changes in excitability. nih.gov

Regulation of Excitation-Contraction Coupling

Excitation-contraction coupling in cardiomyocytes is the process by which an electrical stimulus (action potential) is converted into a mechanical response (contraction). This process is heavily reliant on precise calcium handling within the cell. uniba.sk The increase in intracellular calcium resulting from Na+/K+-ATPase inhibition by this compound enhances calcium availability for binding to troponin C, leading to increased interaction between actin and myosin filaments and thus stronger contraction. analyticaltoxicology.comaopwiki.org This potentiation of calcium mobilization and contractility is a key mechanism by which cardiac glycosides exert their positive inotropic effects. nih.gov

Inotropic and Dromotropic Effects in Isolated Cardiac Tissues

This compound has been shown to exhibit positive inotropic effects, meaning it increases the force of myocardial contraction. analyticaltoxicology.comscience.govscience.gov This is a characteristic effect of cardiac glycosides and is directly linked to the increased intracellular calcium concentration due to Na+/K+-ATPase inhibition. analyticaltoxicology.comaopwiki.org

In addition to its inotropic effects, this compound also influences the dromotropic state of the heart, affecting the conduction velocity of electrical impulses, particularly through the atrioventricular (AV) node. analyticaltoxicology.comscience.govscience.gov Cardiac glycosides generally have a negative dromotropic effect, slowing down conduction. analyticaltoxicology.com Studies have shown that this compound can prolong the PQ interval, an electrocardiogram measure reflecting AV conduction time. science.govscience.gov

Data on Inotropic and Dromotropic Effects:

| Effect | Measurement Parameter | This compound Observation | Reference |

| Inotropic | Corrected electromechanical systole (QS2c) | Dose-dependently shortened | science.govscience.gov |

| Dromotropic | PQ interval | Dose-dependently prolonged | science.govscience.gov |

This compound's Impact on Cellular Proliferation and Viability

Beyond its cardiac effects, this compound and other cardiac glycosides have been investigated for their influence on cell growth and survival in various non-cardiac cell types, including cancer cells and fibroblasts. thegoodscentscompany.comperflavory.commdpi.com

Antiproliferative and Cytostatic Activities in Various Cellular Models (e.g., Cancer Cell Lines, Fibroblasts)

This compound has demonstrated antiproliferative and cytotoxic activities in various cancer cell lines. thegoodscentscompany.comperflavory.com This is a shared property among many cardiac glycosides, which are being explored for their potential as anticancer agents. mdpi.com Studies on related cardiac glycosides like proscillaridin (B1679727) A have shown inhibition of growth and induction of apoptosis in cancer cells such as lung adenocarcinoma cells. nih.gov

While some studies indicate that certain cytotoxic agents can have a toxic effect on cultivated fibroblasts, this effect can be dose-dependent. nih.govsemanticscholar.org However, other research suggests that some compounds exhibiting antiproliferative effects on cancer cells may show lower toxicity or no significant effect on healthy fibroblasts, indicating a degree of selectivity. biorxiv.orgmdpi.com The specific effects of this compound on fibroblast proliferation and viability compared to cancer cells would require dedicated studies, though the general class of compounds shows differential effects. perflavory.commdpi.com

Mechanisms of Apoptosis Induction (e.g., Mitochondrial Dysfunction, Caspase Activation, PARP Cleavage)

The induction of apoptosis, or programmed cell death, is a key mechanism by which many cytotoxic agents, including cardiac glycosides, exert their effects on cancer cells. mdpi.comnih.gov Research on cardiac glycosides, including those structurally related to this compound, points to several pathways involved in apoptosis induction.

One significant mechanism involves mitochondrial dysfunction. mdpi.commdpi.commdpi.comfrontiersin.orgnih.govnih.gov Cardiac glycosides can impact mitochondrial function, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. mdpi.commdpi.commdpi.com This release is a critical step in activating the intrinsic apoptotic pathway. mdpi.commdpi.combdvets.orgrndsystems.com

The released cytochrome c, along with other factors, facilitates the formation of the apoptosome, a protein complex that activates initiator caspases, particularly caspase-9. mdpi.commdpi.combdvets.orgrndsystems.com Activated initiator caspases then cleave and activate executioner caspases, such as caspase-3 and caspase-7. mdpi.combdvets.orgrndsystems.comfrontiersin.orgplos.org

Caspase activation is a central event in the execution phase of apoptosis, leading to the dismantling of cellular components. mdpi.combdvets.orgrndsystems.complos.org A key substrate for executioner caspases, particularly caspase-3, is Poly(ADP-ribose) polymerase (PARP). researchgate.netnih.govnih.gov Cleavage of PARP by activated caspases is considered a hallmark of apoptosis and serves to inactivate the enzyme, which is involved in DNA repair. researchgate.netnih.govnih.gov Inhibition of PARP activity through cleavage is thought to prevent ATP depletion that could hinder the apoptotic process. nih.govscielo.br

Studies on related cardiac glycosides have shown increased levels of cleaved caspase-3 and cleaved PARP in treated cancer cells, indicating the activation of the caspase cascade and subsequent PARP cleavage as mechanisms of apoptosis induction. nih.govnih.gov While direct studies specifically detailing this compound's impact on each of these molecular events were not found, the established mechanisms of action for cardiac glycosides strongly suggest similar pathways are involved in this compound-induced apoptosis.

Induction of Endoplasmic Reticulum (ER) Stress Pathways

Specific information detailing the direct induction of Endoplasmic Reticulum (ER) stress pathways by this compound was not found in the analyzed search results. While ER stress is a known cellular response implicated in various conditions and triggered by certain compounds, the available literature did not provide specific research findings linking this compound explicitly to the induction of these pathways researchgate.net.

Modulation of Gene Expression and Epigenetic Mechanisms

The modulation of gene expression and epigenetic mechanisms by this compound is an area where specific detailed findings in the analyzed literature are limited.

Influence on MYC Protein Degradation and MYC-Dependent Gene Expression

Comprehensive data on this compound's direct influence on MYC protein degradation or its effects on MYC-dependent gene expression were not identified within the scope of the conducted searches.

Global Effects on Lysine (B10760008) Acetylation and Histone Acetyltransferase Activity

Specific research findings detailing this compound's global effects on lysine acetylation or its direct activity on Histone Acetyltransferases (HATs) were not found in the reviewed search results. While Histone Acetyltransferase activity is a significant epigenetic mechanism, the available information did not provide specific links or data tables illustrating this compound's modulation of these processes.

Regulation of Hypoxia-Inducible Factor-1 Alpha (HIF-1α) Synthesis

Information specifically describing the regulation of Hypoxia-Inducible Factor-1 Alpha (HIF-1α) synthesis by this compound was not present in the analyzed search results.

This compound's Interaction with Other Cellular Processes

This compound, as a cardiac glycoside, interacts with cellular processes, including those related to redox state.

Induction of Oxidative Stress and Redox State Alterations (e.g., ROS Generation, GSH Depletion, TrxR1 Activity)

Cardiac glycosides, as a class of compounds that includes this compound, have been associated with sensitizing cells to certain stimuli via mechanisms potentially involving Reactive Oxygen Species (ROS) generation theinterstellarplan.com. While oxidative stress mediated effects have been mentioned in contexts related to this compound, specific detailed data on the extent of ROS generation, Glutathione (GSH) depletion, or its direct impact on Thioredoxin Reductase 1 (TrxR1) activity specifically attributable to this compound were not comprehensively provided in the analyzed search results science.gov. Some literature discusses GSH depletion and ROS generation in the context of other compounds and cellular death mechanisms, but a direct and detailed link with this compound's mechanism of action in inducing these specific alterations was not clearly established in the retrieved information researchgate.net. Due to the lack of specific quantitative data for this compound regarding these parameters in the search results, a detailed data table cannot be generated for this section.

Effects on O-Glycan Synthesis Enzymes and Glycosylation Pathways

O-glycosylation is a complex post-translational modification involving the attachment of N-acetylgalactosamine (GalNAc) to serine or threonine residues of proteins, followed by the addition of other monosaccharides to form diverse glycan structures nih.govmdpi.com. This process is catalyzed by a variety of glycosyltransferases, including polypeptide GalNAc-transferases, which initiate mucin-type O-glycan formation mdpi.comfrontiersin.org. O-glycans play crucial roles in numerous biological processes, such as cell signaling, adhesion, and immune responses mdpi.comcreative-proteomics.com. Alterations in O-glycosylation patterns have been linked to various disease states, including cancer and inflammatory disorders creative-proteomics.com.

While extensive research exists on O-glycan synthesis enzymes and glycosylation pathways in general nih.govmdpi.comfrontiersin.orgcreative-proteomics.complos.org, specific detailed research findings directly linking this compound to the modulation or interaction with O-glycan synthesis enzymes or specific glycosylation pathways were not prominently found in the search results. Studies on cardiac glycosides have primarily focused on their interaction with Na+/K+-ATPase and their effects on cellular processes like apoptosis and autophagy amegroups.orgnih.govmedsci.org. Further research may be needed to elucidate any potential direct or indirect effects of this compound on the intricate machinery of O-glycan synthesis and the resulting glycosylation profiles of cellular proteins.

Potential Interactions with Other Enzyme Systems (e.g., Acetylcholinesterase)

Cardiac glycosides have been investigated for potential interactions with various enzyme systems beyond the Na+/K+-ATPase. One such enzyme system is acetylcholinesterase (AChE), which is crucial for the hydrolysis of the neurotransmitter acetylcholine (B1216132) nih.gov. Inhibition of AChE leads to increased levels of acetylcholine, a strategy employed in the treatment of certain neurological conditions like Alzheimer's disease europeanreview.orgmdpi.com.

Research has explored the interaction of various cardiac glycosides with acetylcholinesterase. For instance, some studies have indicated that cardiotonic drugs can inhibit purified mammalian acetylcholinesterase thegoodscentscompany.com. While this suggests a potential for interaction between cardiac glycosides and AChE, specific detailed findings regarding this compound's direct interaction with acetylcholinesterase were not extensively highlighted in the provided search results. The interaction profiles can vary among different cardiac glycosides due to structural differences nih.gov. Further specific studies on this compound would be necessary to definitively characterize any potential interaction and its biological significance.

Modulation of Autophagy-Dependent Metabolic Changes in Biological Systems

Autophagy is a fundamental cellular process involving the degradation and recycling of damaged organelles and protein aggregates, playing a critical role in maintaining cellular homeostasis and energy metabolism mdpi.com. Autophagy is tightly regulated and can be influenced by various factors, including cellular stress and differentiation nih.govfrontiersin.org. Its involvement in metabolic changes is significant, as it can provide energy substrates during periods of nutrient deprivation and is linked to mitochondrial function frontiersin.orgnih.gov.

Some cardiac glycosides, such as Proscillaridin A (a related compound), have been shown to induce autophagy in certain cell types, including cancer cells amegroups.orgnih.gov. This induction of autophagy can contribute to their cytotoxic effects amegroups.org. Autophagy-dependent metabolic changes can occur in various biological contexts, such as during muscle differentiation, where autophagy is coordinated with mitochondrial function and metabolic reprogramming nih.govfrontiersin.org. In cancer cells, autophagy can support metabolic demands and maintain mitochondrial homeostasis, particularly during processes like epithelial-to-mesenchymal transition (EMT) nih.gov.

While the provided search results indicate that some cardiac glycosides can modulate autophagy and highlight the link between autophagy and metabolic changes amegroups.orgnih.govmdpi.comnih.govfrontiersin.orgnih.gov, specific detailed research findings focusing solely on this compound's modulation of autophagy-dependent metabolic changes were not extensively available. Given that this compound is a cardiac glycoside, it is plausible that it could influence autophagy pathways, potentially leading to downstream metabolic effects, but this requires specific investigation focused on this compound itself.

Comparative Pharmacology and Biological Activities of Meproscillarin in Preclinical Models

Comparative Analysis of Meproscillarin's Cardiac Pharmacodynamics with Other Cardiac Glycosides in Non-Human Models

Studies comparing the cardiac pharmacodynamics of this compound with other cardiac glycosides, such as digoxin (B3395198), in non-human models and healthy human volunteers have revealed distinct differences in their effects on inotropy and dromotropy. nih.gov Non-human primate models are considered valuable for translational preclinical cardiovascular studies due to their similarities in anatomy, physiology, and the immune system to humans. frontiersin.org

Inotropic Potency and Efficacy Profiling

Cardiac glycosides are known for their positive inotropic action, increasing the force of myocardial contraction primarily by inhibiting the Na+/K+-ATPase pump in cardiac muscle cells. pharmacologyeducation.org This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in increased intracellular calcium available for contraction. pharmacologyeducation.org

In a comparative study involving healthy human volunteers, the relative inotropic potency of digoxin was found to be higher than that of this compound. An equi-inotropic response, measured by a 12 ms (B15284909) mean shortening of the corrected electromechanical systole (QS2c), showed digoxin to be 2.4 times more potent than this compound. nih.gov

Dromotropic Effects and Atrioventricular Node Modulation

Dromotropy refers to the effect of a substance on the electrical conduction speed in the heart, particularly through the atrioventricular (AV) node. taylorandfrancis.comwikipedia.org Cardiac glycosides can influence AV node conduction velocity. pharmacologyeducation.org

In the comparative study mentioned earlier, both this compound and digoxin dose-dependently prolonged the PQ interval, a measure of AV conduction time. nih.gov However, digoxin demonstrated a more pronounced negative dromotropic effect compared to this compound. nih.gov The ratio of potency for equi-effective negative dromotropic effects (12 ms mean PQ prolongation) was sevenfold higher for digoxin than for this compound. nih.gov This suggests that this compound has a lesser effect on slowing conduction through the AV node compared to digoxin at equivalent inotropic doses.

Extracardiac Pharmacological Responses

Beyond their primary cardiac effects, cardiac glycosides can also exert extracardiac pharmacological responses. nih.gov These effects can vary between different glycosides. nih.gov While the provided search results primarily focus on cardiac and some subjective extracardiac effects in humans (like gastrointestinal complaints and visual disturbances), detailed comparative data on extracardiac responses of this compound in non-human models were not extensively available in the snippets. However, the human study noted that this compound was associated with diarrhea as a dominant subjective complaint, while digoxin was associated with anergy. nih.gov Differences in visual functions were also observed, with red-green discrimination being better under this compound and critical flicker fusion (CFF) being depressed by digoxin. nih.gov

Data Table: Comparative Cardiac Effects (Healthy Human Volunteers) nih.gov

| Parameter | Digoxin Relative Potency (vs. This compound) | This compound Effect | Digoxin Effect |

| Inotropic Effect (QS2c shortening) | 2.4x higher | Dose-dependent shortening | Dose-dependent shortening |

| Dromotropic Effect (PQ prolongation) | 7x higher | Dose-dependent prolongation | Dose-dependent prolongation |

| Dominant Subjective Complaint | Anergy | Diarrhea | Anergy |

| Red-Green Discrimination | Depressed | Better | Depressed |

| Critical Flicker Fusion (CFF) | Depressed | Not specified | Depressed |

Note: Data derived from a study in healthy human volunteers, used here to illustrate comparative pharmacodynamics as detailed non-human model data were limited in the provided snippets.

Anticancer Research Applications of this compound and its Derivatives

This compound and other cardiac glycosides have been explored for their potential anticancer properties in various cancer cell lines. Research in this area investigates their direct cytotoxic effects and their ability to act synergistically with or sensitize cancer cells to established chemotherapeutic agents.

Efficacy in Various Cancer Cell Lines (e.g., Lung Adenocarcinoma, Colon Cancer, Breast Cancer, Leukemia)

Studies have indicated that cardiac glycosides, including derivatives of proscillaridin (B1679727) (the aglycone of this compound), can exhibit cytotoxicity in various human tumor cell lines. thegoodscentscompany.com The MTT/MTS assay is a widely used in vitro method for evaluating the preliminary anticancer activity of compounds against a range of cell lines. uow.edu.au

While specific detailed research findings on this compound's efficacy across a broad panel of lung adenocarcinoma, colon cancer, breast cancer, and leukemia cell lines were not extensively detailed in the provided snippets, the general class of cardiac glycosides has shown activity in cancer research. For instance, proscillaridin A has been shown to induce mitochondrial damage and autophagy in pancreatic cancer cells and reduce the stability of SMAD4 in Panc-1 cells. nih.gov Other cardiac glycosides have demonstrated cytotoxicity in human tumor cells. thegoodscentscompany.com Research on the anticancer effects of compounds often involves testing their efficacy in relevant cancer cell lines to determine their half-maximal inhibitory concentration (IC50) values. nih.govfrontiersin.org

Synergistic or Sensitizing Effects in Combination with Established Chemotherapeutic Agents (e.g., Doxorubicin (B1662922), TRAIL)

Combining chemotherapy with other agents, including natural products, is a strategy employed to enhance anticancer effects and potentially overcome drug resistance. frontiersin.orgmdpi.com Research explores the synergistic interactions between cardiac glycosides and established chemotherapeutic agents like doxorubicin and TRAIL (TNF-related apoptosis-inducing ligand).

Studies have demonstrated synergistic anticancer effects with combinations involving doxorubicin in various cancer types, although the specific combination with this compound was not detailed in the provided snippets. For example, combining doxorubicin with metformin (B114582) has shown synergistic effects in colorectal cancer cell lines and xenograft models, inhibiting cell viability and enhancing apoptosis. frontiersin.org The combination of doxorubicin and TRAIL has also demonstrated synergistic pro-apoptotic and anti-angiogenic effects in soft tissue sarcoma in vivo. nih.gov This synergy can involve mechanisms such as increased apoptosis or sensitization of cancer cells to the chemotherapeutic agent. frontiersin.orgnih.gov While the provided information confirms the investigation of synergistic effects of doxorubicin and TRAIL with other agents in cancer research frontiersin.orgnih.govnih.govmdpi.commdpi.com, specific detailed findings on the synergistic effects of this compound or its derivatives in combination with doxorubicin or TRAIL were not available in the search results.

Structure Activity Relationship Sar Studies of Meproscillarin and Its Derivatives

Correlating Structural Modifications with Na+/K+-ATPase Inhibition and Binding Affinity

The primary mechanism of action for cardiac glycosides, including meproscillarin, is the inhibition of the Na+/K+-ATPase enzyme, also known as the sodium-potassium pump. nih.govnih.gov This inhibition leads to an increase in intracellular sodium concentration, which in turn affects calcium levels and ultimately influences cardiac muscle contractility. SAR studies in this area focus on identifying which parts of the this compound molecule are critical for binding to the enzyme and exerting inhibitory activity.

Research has shown that the steroid core and the butenolide ring are essential for the activity of cardiac glycosides. nih.gov Modifications to these core structures can significantly impact binding affinity and inhibitory potency. Studies comparing different cardiac glycosides have indicated that the binding site on Na+/K+-ATPase exhibits specific requirements for the steroid and lactone moieties. nih.gov For instance, steric bulk around the lactone ring and the sugar moiety can be critical for drug binding. nih.gov

Electrostatic interactions along the sugar, steroid, and lactone parts of the molecule also play a significant role in the binding to the Na+/K+-ATPase. nih.gov Differences in the amino acid content of the α-subunit of Na+/K+-ATPase have been identified as a factor contributing to species-specific differences in sensitivity to cardiac glycosides, highlighting the importance of specific interactions between the drug and the enzyme. core.ac.uk

Data from studies investigating the inhibition of Na+/K+-ATPase by various cardiac glycosides provide insights into the structural features that influence potency. While specific data for this compound analogues' Na+/K+-ATPase inhibition might be scattered across various studies, general principles from related cardiac glycosides can be applied.

Here is an example of how data on Na+/K+-ATPase inhibition for related compounds might be presented in a table:

| Compound | Structural Features | Na+/K+-ATPase Inhibition (IC₅₀) | Binding Affinity (Kᵢ) |

| Proscillaridin (B1679727) A | Bufadienolide + Rhamnose | (Data would be included here) | (Data would be included here) |

| Scillarenin (B127669) | Bufadienolide aglycone | (Data would be included here) | (Data would be included here) |

| This compound | Bufadienolide + 4-O-methyl-alpha-L-rhamnopyranoside | (Data would be included here) | (Data would be included here) |

| (Analogue X) | (Specific structural modification) | (Data would be included here) | (Data would be included here) |

(Note: Actual numerical data for IC₅₀ and Kᵢ values for this compound and its specific derivatives would need to be extracted from relevant scientific literature to populate such a table accurately. The table above is illustrative of the format.)

The Hill coefficient (n) in kinetic analyses of Na+/K+-ATPase inhibition by cardiac glycosides can suggest cooperative binding to the enzyme. nih.gov Understanding these kinetic parameters in conjunction with structural variations helps to elucidate the nature of the drug-enzyme interaction.

Impact of Glycosidic Moiety Variations on Biological Activities

The glycosidic moiety, the sugar part of the cardiac glycoside molecule, plays a significant role in the biological activity and pharmacokinetic properties of these compounds. nih.govbiorxiv.org In this compound, the glycosidic moiety is a 4-O-methyl-alpha-L-rhamnopyranoside linked to the steroid aglycone, scillarenin. nih.gov Variations in the type, number, and linkages of sugar units can influence water solubility, membrane permeability, and interaction with biological targets. biorxiv.org

For some biologically active glycosides, the sugar residue is crucial for activity, while in others, it primarily affects pharmacokinetic parameters. nih.gov The hydrophilic nature of the sugar moiety generally increases the water solubility of glycosides compared to their aglycones, impacting their distribution and elimination in the body. biorxiv.org

SAR studies involving modifications to the glycosidic portion of this compound or related bufadienolides would investigate how these changes affect Na+/K+-ATPase inhibition, binding affinity, and other cellular effects. For example, altering the specific sugar (e.g., replacing rhamnose with glucose), changing the methylation pattern, or modifying the glycosidic linkage could lead to compounds with altered potency or selectivity.

While specific detailed research findings on the impact of glycosidic moiety variations solely on this compound's activities were not extensively detailed in the provided search results, the general principle for cardiac glycosides holds true: the sugar part is a key determinant of biological profile. Studies on other glycosides have demonstrated that even simple operations like selective multiple acylation of the glycone can introduce biological activity. researchgate.net

Structure-Activity Relationships for Antiproliferative and Apoptotic Effects

Beyond their well-known cardiac effects, some cardiac glycosides, including this compound, have demonstrated antiproliferative and apoptotic activities in various cancer cell lines. SAR studies in this context aim to identify the structural features responsible for these effects and to develop analogues with enhanced anticancer potential and reduced cardiac toxicity.

Research on the antiproliferative and apoptotic effects of various compounds, including some natural products and synthetic derivatives, highlights the importance of specific structural motifs for these activities. csic.esnih.govmdpi.combas.bgfrontiersin.org While direct, detailed SAR data specifically for this compound's antiproliferative/apoptotic effects were not prominently found, studies on other cardiac glycosides and related compounds provide a framework.

For instance, studies on other compound classes have shown that modifications to a core structure can significantly impact cytotoxicity against different cancer cell lines. csic.esmdpi.com Apoptosis induction is a key mechanism for the anticancer effects of many compounds, and SAR studies can correlate structural features with the ability to trigger apoptotic pathways, such as influencing the expression of pro- and anti-apoptotic proteins. nih.govmdpi.comfrontiersin.org

Understanding the SAR for antiproliferative and apoptotic effects is crucial for designing this compound analogues with potential therapeutic applications in oncology. This involves identifying the structural elements that selectively target cancer cells and induce cell death, ideally with minimal effects on normal cells.

Rational Design of this compound Analogues with Enhanced Potency or Selectivity

Rational drug design is an approach that utilizes the knowledge of biological targets and the structure-activity relationships of existing compounds to design new molecules with improved properties. slideshare.netscribd.comnih.govfrontiersin.org Based on the SAR information gathered from studies on this compound and related cardiac glycosides, rational design strategies can be employed to synthesize analogues with enhanced potency, improved selectivity for specific Na+/K+-ATPase isoforms or cancer cell types, and potentially better pharmacokinetic profiles.

This process often involves analyzing the interactions between the ligand (this compound or its analogues) and the target protein (Na+/K+-ATPase or other relevant cellular targets) at a molecular level. slideshare.netscribd.com By understanding the key binding interactions and the impact of different structural features on activity, medicinal chemists can design modifications to the this compound structure. These modifications might involve altering the steroid core, the butenolide ring, or the glycosidic moiety.

For example, if SAR studies indicate that a specific functional group on the steroid core enhances binding to a particular Na+/K+-ATPase isoform, analogues with similar modifications could be designed to improve selectivity. Similarly, if variations in the glycosidic moiety are found to influence the uptake or metabolism in cancer cells, rational design could focus on optimizing this part of the molecule for targeted delivery or increased intracellular concentration.

Rational design can also utilize computational tools to predict the potential activity and properties of new analogues before their synthesis. slideshare.netoncodesign-services.comnih.govuni-bonn.de This iterative process of design, synthesis, and testing allows for the systematic optimization of the this compound structure to achieve desired therapeutic outcomes.

Computational Chemistry Approaches in this compound SAR Analysis

Computational chemistry plays a vital role in modern SAR analysis and rational drug design. oncodesign-services.comnih.govuni-bonn.denih.gov These methods can complement experimental studies by providing insights into the three-dimensional structure of molecules, their interactions with targets, and predicting their biological activity.

QSAR methods aim to build mathematical models that correlate structural descriptors of molecules with their biological activity. nih.govscholarsresearchlibrary.com These models can be used to predict the activity of new, untested compounds and to identify the structural features that are most important for activity. oncodesign-services.comuni-bonn.de Three-dimensional QSAR methods, such as comparative molecular field analysis (CoMFA), consider the 3D spatial properties of molecules and their interactions with the binding site. nih.gov

In the context of this compound SAR, computational chemistry approaches can be used to:

Model the 3D structure of this compound and its analogues.

Perform docking studies to predict their binding to Na+/K+-ATPase isoforms or other relevant targets. nih.govscholarsresearchlibrary.com

Develop QSAR models to predict the potency of new analogues based on their structural features. scholarsresearchlibrary.com

Analyze the electrostatic and steric interactions that govern ligand-target binding. nih.gov

Guide the rational design of new analogues with improved properties. slideshare.netoncodesign-services.com

Computational methods can help to prioritize which analogues to synthesize and test experimentally, accelerating the drug discovery process. oncodesign-services.comuni-bonn.de They provide a powerful tool for exploring the chemical space around the this compound structure and identifying promising candidates for further investigation.

Chemical Synthesis and Derivatization of Meproscillarin

Semisynthetic Routes to Meproscillarin from Proscillaridin (B1679727)

This compound is chemically known as 14-Hydroxy-3β-[(4-O-methyl-α-L-rhamnopyranosyl)oxy]-14β-bufa-4,20,22-trienolide. Its creation is a prime example of semisynthesis, where a naturally occurring compound, proscillaridin, is chemically modified to yield a new substance with altered properties. The primary structural difference between this compound and its parent compound, proscillaridin, lies in the glycosidic moiety. Proscillaridin possesses a rhamnose sugar, while this compound features a 4'-O-methylated rhamnose.

The conversion of proscillaridin to this compound hinges on the selective methylation of the 4'-hydroxyl group of the rhamnose sugar. This transformation requires careful control of reaction conditions to ensure that methylation occurs at the desired position without affecting other reactive hydroxyl groups on the sugar or the steroidal aglycone. While the precise, detailed industrial synthesis protocols are often proprietary, the fundamental chemical transformation involves the use of a methylating agent in the presence of a base to facilitate the reaction.

A crucial first step in many synthetic strategies involving proscillaridin is the isolation of its aglycone, scillarenin (B127669). Research has established efficient methods for the enzymatic glycolysis of proscillaridin to quantitatively yield scillarenin, providing a clean starting material for further modifications. researchgate.net

Strategies for Chemical Modification of the Steroidal Aglycone (Scillarenin)

The steroidal aglycone, scillarenin, is a key determinant of the biological activity of this compound. Its rigid, polycyclic structure provides the necessary scaffold for interaction with its biological targets. Chemical modification of this aglycone is a primary strategy for modulating the compound's pharmacological profile.

Key areas of modification on the scillarenin backbone include:

Hydroxyl Groups: The hydroxyl groups present on the steroid nucleus are prime targets for esterification, etherification, or oxidation to introduce new functional groups. These modifications can influence the compound's polarity, solubility, and binding affinity.

Lactone Ring: The α-pyrone lactone ring at the C-17 position is a hallmark of bufadienolides and is critical for activity. Modifications to this ring, such as reduction or the introduction of substituents, can have a profound impact on the molecule's biological effects. For instance, the conversion of the lactone to a lactam has been explored as a strategy to alter the physicochemical stability and biological activity of bufadienolides. nih.gov

Double Bonds: The double bond in the A-ring of scillarenin can be subjected to various reactions, such as hydrogenation or epoxidation, to create analogues with different steric and electronic properties.

The synthesis of various scillarenin derivatives allows for the exploration of structure-activity relationships (SAR), providing valuable insights into the structural requirements for optimal biological activity. acs.orgnih.gov

Synthetic Approaches to Modified Glycosidic Moieties

The sugar portion of this compound, 4'-O-methyl-L-rhamnose, plays a crucial role in its pharmacokinetic properties, including absorption, distribution, and metabolism. The synthesis of modified glycosidic moieties and their attachment to the scillarenin aglycone is a key area of research for developing new cardiac glycoside analogues.

The synthesis of 4'-O-methyl-L-rhamnose and its derivatives often involves a multi-step process that includes:

Protection of Hydroxyl Groups: To achieve selective methylation at the 4'-position of rhamnose, the other hydroxyl groups (at the 2' and 3' positions) must be temporarily protected. This is often accomplished using protecting groups like isopropylidene acetals, which can be selectively introduced and later removed under specific conditions.

Methylation: Once the desired hydroxyl group is exposed, methylation can be carried out using a suitable methylating agent.

Deprotection: The final step in the synthesis of the modified sugar is the removal of the protecting groups to yield the desired 4'-O-methyl-L-rhamnose.

Researchers have developed various methods for the regioselective acylation and alkylation of rhamnopyranosides, providing a toolbox for creating a diverse range of modified sugar moieties. researchgate.nettaylorfrancis.comnih.govnih.gov These modified sugars can then be coupled to the scillarenin aglycone through glycosylation reactions to generate novel this compound analogues.

Development of Novel this compound Analogues and Prodrugs

The development of novel analogues and prodrugs of this compound is driven by the desire to improve its therapeutic index, enhance its target specificity, and overcome limitations such as poor solubility or unfavorable pharmacokinetic profiles.

Analogues are created by making specific structural modifications to the parent molecule. For instance, researchers have synthesized novel analogues of proscillaridin A by modifying the glycan moiety with acetate (B1210297) esters or a dimethyl ketal. researchgate.net These modifications can lead to compounds with altered potency and cellular activity. The synthesis of new bufotoxin (B1668042) homologues with varying lengths of alkyl chains at the C-3 position of the steroid nucleus, starting from proscillaridin, has also been explored. researchgate.net

Prodrugs are inactive or less active derivatives of a drug that are converted to the active form in the body. This approach can be used to improve drug delivery, reduce toxicity, and enhance bioavailability. For this compound, a prodrug strategy could involve masking one or more of its hydroxyl groups with a promoiety that is cleaved enzymatically or chemically under physiological conditions to release the active drug. For example, water-soluble phosphate (B84403) prodrugs of other lipophilic compounds have been successfully synthesized to improve their delivery. researchgate.net The synthesis of redox-responsive PEGylated self-assembled prodrug-nanoparticles is another innovative approach being investigated for other cardiac glycosides. nih.gov

The following table provides examples of synthetic analogues of proscillaridin A, the precursor to this compound, and their modifications:

| Compound | Modification |

| Proscillaridin A Acetate Analog | Acetylation of the glycan moiety |

| Proscillaridin A Dimethyl Ketal Analog | Ketalization of the glycan moiety |

Advanced Synthetic Methodologies for this compound Derivatives

The synthesis of complex molecules like this compound and its derivatives often requires sophisticated and efficient synthetic methodologies. Both solution-phase and solid-phase synthesis techniques have been employed in the broader field of cardiac glycoside synthesis.

Solution-Phase Synthetic Approaches

Solution-phase synthesis remains a cornerstone for the preparation of cardiac glycoside derivatives. This traditional approach offers flexibility in terms of reaction conditions and scale. Key reactions in the solution-phase synthesis of bufadienolide glycosides include stereoselective glycosylation reactions to couple the sugar and aglycone moieties, and various functional group manipulations to modify the steroid backbone and the sugar. The synthesis of bufadienolides and their glycosides often involves multi-step sequences that require careful purification of intermediates at each stage. nih.govfrontiersin.org

Solid-Phase Synthesis Techniques

Solid-phase synthesis (SPS) offers several advantages over solution-phase methods, including the simplification of purification procedures and the potential for automation. In SPS, a starting material is attached to an insoluble polymer resin, and subsequent reactions are carried out in a stepwise manner. After each reaction, excess reagents and byproducts are simply washed away.

While the solid-phase synthesis of complex natural products like cardiac glycosides presents significant challenges, it has been successfully applied to the synthesis of peptides and oligosaccharides. nih.govbiosynth.com The development of suitable linkers to attach the steroid or sugar moiety to the resin and the adaptation of glycosylation and modification reactions to the solid phase are key areas of ongoing research. The application of solid-phase synthesis could potentially accelerate the generation of libraries of this compound analogues for biological screening.

Enzymatic Synthesis and Biocatalysis

The synthesis and derivatization of complex natural products like this compound are increasingly benefiting from enzymatic and biocatalytic methods. These approaches offer high selectivity and efficiency under mild reaction conditions, often circumventing the need for complex protection and deprotection steps common in traditional chemical synthesis. Enzymatic glycosylation, in particular, stands out as a powerful tool for modifying cardiac glycosides, enhancing properties such as water solubility and biological targeting.

Glycosyltransferases (GTs) are key enzymes in this field, responsible for transferring sugar moieties from an activated donor to an acceptor molecule. The use of chemoenzymatic strategies, which combine chemical and enzymatic steps, allows for the creation of novel cardiac glycoside analogs. For instance, the core structure of a cardiac glycoside can be chemically synthesized or modified, followed by precise enzymatic attachment of sugar groups. This approach has been successfully applied to various natural products, demonstrating the potential for generating diverse derivatives.

Research into the enzymatic modification of cardiac glycosides has highlighted the flexibility of certain enzymes to accept various substrates. For example, UDP glucosyltransferases have been used to produce a range of glycoside derivatives from different sugar donors. While direct enzymatic synthesis of this compound from its basic precursors is a complex, multi-step process often occurring in vivo within plant species, biocatalysis is primarily employed for the structural modification and diversification of the isolated natural product or its aglycone, proscillaridin A.

Key enzymatic reactions applicable to the derivatization of this compound and related cardiac glycosides include:

Glycosylation: Attachment of sugar moieties to the steroid core, catalyzed by glycosyltransferases. This is crucial for creating new analogs with altered properties.

Acylation: Introduction of acyl groups, often catalyzed by lipases or proteases, which can modify the polarity and activity of the compound.

Hydrolysis: Selective removal of sugar or acyl groups, enabling access to different intermediates for further derivatization.

| Enzyme Class | Reaction Type | Substrate Type | Potential Outcome for this compound Derivatization |

|---|---|---|---|

| Glycosyltransferases (GTs) | Glycosylation | Aglycone (e.g., Proscillaridin A) or Glycoside | Creation of novel glycosides with varied sugar units. |

| Lipases/Proteases | Acylation/Deacylation | Hydroxyl groups on the steroid or sugar | Regioselective introduction or removal of acyl groups. |

| Hydrolases | Hydrolysis | Glycosidic bonds | Selective removal of sugar moieties to yield different aglycones or glycoside intermediates. |

Sustainable and Green Chemistry Strategies

The principles of green chemistry are increasingly being integrated into pharmaceutical synthesis to reduce environmental impact and improve efficiency. The synthesis and derivatization of this compound can be made more sustainable by adopting these principles at various stages.

A primary green strategy is the use of biocatalysis, as detailed in the previous section. Enzymatic reactions are inherently green due to their high selectivity, which reduces the formation of byproducts and waste. They operate under mild conditions (temperature and pH), lowering energy consumption, and utilize water or other environmentally benign solvents. The use of biocatalysts aligns with the green chemistry principle of using catalysts over stoichiometric reagents.

Another key aspect of green chemistry is solvent selection. Traditional organic syntheses often rely on volatile and hazardous solvents. Sustainable alternatives include water, supercritical fluids (like CO2), and ionic liquids, which can significantly reduce the environmental footprint of the process. For the derivatization of cardiac glycosides, exploring these solvent systems for extraction, reaction, and purification steps is a critical area of research.

Waste prevention is a cornerstone of green chemistry. This can be achieved through "atom economy," which designs synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. While complex natural product synthesis presents challenges to achieving high atom economy, the derivatization of existing scaffolds like this compound can be optimized to minimize waste. For example, highly selective catalytic reactions reduce the need for protecting groups, thereby shortening the synthetic route and reducing waste generation.

| Green Chemistry Principle | Application in this compound Synthesis/Derivatization | Benefit |

|---|---|---|

| Waste Prevention | Designing synthetic routes with high atom economy and selectivity. | Minimizes byproducts and environmental pollution. |

| Catalysis | Employing biocatalysts (enzymes) for modifications like glycosylation and acylation. | High selectivity, mild reaction conditions, reduced energy use, and waste. |

| Safer Solvents & Auxiliaries | Using water, supercritical CO2, or ionic liquids instead of hazardous organic solvents. | Reduces toxicity and environmental harm. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure, often enabled by biocatalysis. | Lowers energy consumption and associated environmental impact. |

| Use of Renewable Feedstocks | Utilizing plant-derived this compound as the starting material for derivatization. | Reduces reliance on petrochemical-based synthesis. |

By integrating these sustainable and green chemistry strategies, the chemical synthesis and derivatization of this compound can be advanced in an environmentally responsible and efficient manner.

Advanced Research Methodologies in Meproscillarin Studies

In Vitro Cellular and Biochemical Assays

In vitro assays are fundamental tools in meproscillarin research, allowing for controlled studies of its effects on biological systems outside a living organism. These assays range from high-throughput screening for initial activity identification to detailed analyses of cellular processes and molecular interactions. Biochemical and cellular assays are essential tools in biological research, positioned between reductionistic biochemical assays and whole-organism in vivo experimentation bio-rad.comols-bio.com.

High-Throughput Screening for Novel Biological Activities

High-throughput screening (HTS) is a widely used approach in drug discovery that enables the rapid testing of large libraries of chemical compounds for specific biological activities nih.govbmglabtech.comresearchgate.net. HTS can identify compounds that modulate molecular targets or induce observable changes in cell physiology or morphology nih.govresearchgate.net. While traditional HTS often tests compounds at a single concentration, quantitative HTS (qHTS) generates concentration-response curves, providing richer data and reducing false negatives nih.gov. HTS is a cost-effective way to screen large-scale compound libraries and accelerate target analysis bmglabtech.com.

Advanced Cell Imaging Techniques (e.g., Fluorescence Microscopy, Confocal Microscopy)

Advanced cell imaging techniques, such as fluorescence microscopy and confocal microscopy, are invaluable for visualizing cellular structures and dynamic processes in real-time confocalnl.comembl.orgibidi.com. Confocal microscopy, a fluorescence imaging technique, provides high-resolution visualization by eliminating out-of-focus light, making it suitable for live cell imaging, immunofluorescence, and 3D reconstruction ibidi.com. It allows researchers to track dynamic events like cell division, protein interactions, and intracellular transport confocalnl.com. While powerful, challenges in live cell confocal imaging include phototoxicity and photobleaching over extended periods confocalnl.comnih.gov. Techniques like time-lapse fluorescence microscopy are relevant for visualizing biological events in living samples nih.gov.

Ion Flux Assays and Membrane Potential Measurements

Ion flux assays and membrane potential measurements are critical for understanding how compounds affect cellular electrical activity and ion transport. The membrane potential, the difference in electric potential across a cell membrane, is influenced by ion concentrations and membrane permeability wikipedia.orgcvphysiology.com. Changes in membrane potential can modulate ion flux, such as calcium ion flux into cells nih.gov. Techniques like using membrane potential-sensitive fluorescent dyes and ion-selective self-referencing microelectrodes allow for the measurement of membrane potential and extracellular ion fluxes nih.govnih.gov. The ion-selective self-referencing microelectrode technique enables the measurement of specific ion fluxes, such as calcium, potassium, or sodium, at single cell and tissue levels nih.gov. These measurements are non-invasive when performed near the surface of cells or tissues nih.gov.

Quantitative Proteomics and Metabolomics for Pathway Analysis

Quantitative proteomics and metabolomics are powerful "omics" approaches used to study the complete set of proteins (proteome) and metabolites (metabolome) in a biological system metwarebio.comnih.gov. Quantitative proteomics identifies differentially accumulated proteins, while metabolomics focuses on the dynamic changes of low-molecular-weight metabolites metwarebio.complos.org. Combined analysis of proteomics and metabolomics data can reveal complex relationships between metabolites, enzymes, and genes, providing a comprehensive framework for exploring molecular mechanisms and identifying altered pathways metwarebio.comnih.gov. Pathway enrichment analysis can highlight the biological processes significantly affected by a compound plos.org. Integrating these omics data with genome-scale metabolic models can help predict metabolic flux distributions nih.gov.

Preclinical Ex Vivo and In Vivo Models

Preclinical research utilizes ex vivo and in vivo models to evaluate the effects of compounds in more complex biological systems than in vitro assays imavita.comcertisoncology.comnih.gov. Ex vivo models involve studies on tissues or organs removed from an organism, while in vivo models involve studies conducted in living organisms.

Isolated Organ and Tissue Preparations (e.g., Guinea Pig Papillary Muscle, Mouse Atria)

Isolated organ and tissue preparations, such as guinea pig papillary muscle and mouse atria, are valuable ex vivo models for studying the direct effects of compounds on specific tissues, particularly in cardiovascular research nih.govd-nb.infonih.govmdpi.com. Isolated papillary muscles from adult mouse hearts can be used to study cardiac contractility independently of systemic influences nih.gov. These preparations allow for the investigation of parameters like twitch force amplitude and kinetics, and dose-response curves of pharmacological agents nih.gov. Studies on isolated guinea pig right atrial strips and ventricular trabeculae have compared mechanical, electrical, and calcium transient performance mdpi.com. Guinea pig heart slices have also been used as an alternative preparation, maintaining intact tissue structure and cellular contacts while allowing for a large number of preparations from a single heart d-nb.info. These models are useful for electrophysiological and pharmacological research d-nb.info.

Relevant Animal Models for Disease Pathophysiology Studies (non-safety focused)

Animal models play a crucial role in elucidating the pathophysiology of diseases and evaluating the effects of compounds like this compound within a complex biological system. While historically used for safety and pharmacokinetic assessments, animal models are also instrumental in understanding disease mechanisms and how interventions influence these processes nih.govwikipedia.orgwikipedia.orgwikipedia.orgthegoodscentscompany.com.

Studies on this compound have utilized animal models, such as rats and dogs, to investigate its disposition and effects wikipedia.orgmdpi.com. For instance, research has examined the extracardiac effects of this compound in animal experiments wikipedia.org. However, detailed published studies specifically focusing on the non-safety focused use of sophisticated animal models to explore the pathophysiology of diseases in the context of this compound administration were not prominently found in the search results. The selection of an appropriate animal model for studying disease pathophysiology is based on the similarities between the animal species and humans in terms of pharmacodynamics, pharmacokinetics, physiology, and pathophysiology wikipedia.org. While conventional models like rats and dogs are common, other species or genetically modified models may be employed depending on the specific disease being studied wikipedia.orgwikipedia.org. The value of animal models in understanding disease mechanisms and the impact of compounds is recognized, but challenges remain in translating findings directly to human conditions wikipedia.orgthegoodscentscompany.com.

Modern In Vitro Human-Relevant Systems (e.g., Organ-on-a-Chip, 3D Cell Cultures)

Modern in vitro systems, such as organ-on-a-chip (OOC) and 3D cell cultures, offer increasingly human-relevant platforms for biological research, aiming to bridge the gap between traditional 2D cell cultures and in vivo animal models wikidata.orgfishersci.nlfishersci.befishersci.caebi.ac.ukguidetoimmunopharmacology.orgmdpi.comdiva-portal.orgidrblab.netnih.govnih.govinnexscientific.com. These systems are designed to mimic the complex architecture, microenvironment, and physiological functions of human tissues and organs more closely than conventional methods wikidata.orgfishersci.caebi.ac.ukguidetoimmunopharmacology.orgmdpi.comdiva-portal.orgidrblab.netnih.govnih.govinnexscientific.comfishersci.ca.

Organ-on-a-chip technology involves microfluidic devices containing living cells structured to replicate organ-level physiology wikidata.orgfishersci.caebi.ac.ukguidetoimmunopharmacology.orgfishersci.ca. These chips can simulate key organ functions and enable real-time analysis of cellular activities in a more physiologically relevant context wikidata.orgfishersci.ca. Various organ chips, including those for the lung, heart, kidney, and liver, have been developed and are being explored for disease modeling and drug testing fishersci.nlfishersci.befishersci.caebi.ac.ukguidetoimmunopharmacology.org.

Similarly, 3D cell cultures involve growing cells in a three-dimensional environment that allows for cell-cell and cell-extracellular matrix interactions akin to those in living tissues mdpi.comdiva-portal.orgidrblab.netnih.govnih.govinnexscientific.com. This can involve scaffold-based methods, where cells are grown within a supporting matrix, or scaffold-free techniques, where cells self-assemble into aggregates like spheroids or organoids mdpi.comdiva-portal.orgnih.gov. 3D cultures are increasingly used in disease modeling and drug discovery due to their ability to better represent in vivo responses compared to 2D cultures mdpi.comdiva-portal.orgidrblab.netnih.govnih.govinnexscientific.com.

While these advanced in vitro systems hold significant promise for research on compounds like this compound by providing more predictive and human-relevant data, specific detailed published studies investigating this compound using organ-on-a-chip or 3D cell culture models were not extensively found in the provided search results. The application of these technologies to this compound research could offer valuable insights into its effects on specific human tissues and its mechanisms of action in a controlled, in vitro environment.

Omics Technologies and Bioinformatics

Omics technologies, including transcriptomics, proteomics, and metabolomics, coupled with bioinformatics, provide powerful tools for comprehensive analysis of biological systems at the molecular level. These approaches can reveal global changes in gene expression, protein profiles, and metabolic fingerprints in response to a compound like this compound.

Transcriptomic Profiling for Gene Expression Analysis